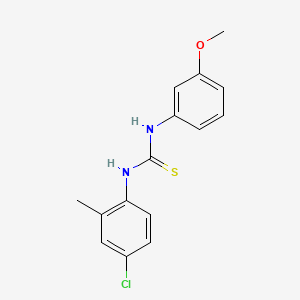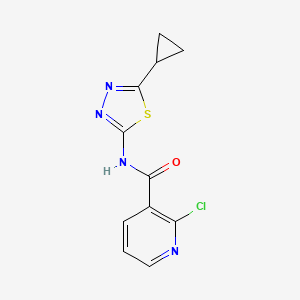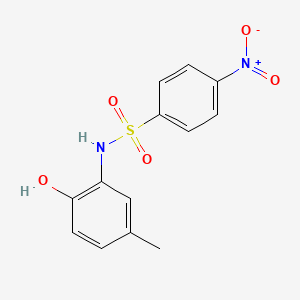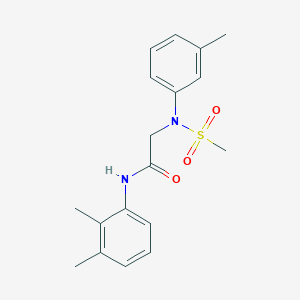
N-(4-chloro-2-methylphenyl)-N'-(3-methoxyphenyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chloro-2-methylphenyl)-N'-(3-methoxyphenyl)thiourea is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. It is synthesized through a multi-step process, and its mechanism of action is being studied to understand its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-(4-chloro-2-methylphenyl)-N'-(3-methoxyphenyl)thiourea is being studied to understand how it produces its therapeutic effects. It is believed to work by inhibiting the activity of enzymes involved in cancer cell growth and inflammation. It may also disrupt bacterial cell membranes, leading to bacterial death.
Biochemical and physiological effects:
N-(4-chloro-2-methylphenyl)-N'-(3-methoxyphenyl)thiourea has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of cancer cell growth-promoting enzymes, such as matrix metalloproteinases. It also inhibits the production of pro-inflammatory cytokines, such as interleukin-6. Additionally, it disrupts bacterial cell membranes, leading to bacterial death.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-chloro-2-methylphenyl)-N'-(3-methoxyphenyl)thiourea has several advantages and limitations for lab experiments. Its anti-cancer and anti-inflammatory properties make it a useful compound for studying these diseases. However, its potential toxicity and limited solubility can make it challenging to work with.
Orientations Futures
There are several future directions for research on N-(4-chloro-2-methylphenyl)-N'-(3-methoxyphenyl)thiourea. One direction is to further study its anti-cancer properties and potential use in cancer treatment. Another direction is to investigate its potential use in treating inflammatory diseases and bacterial infections. Additionally, further research is needed to understand its mechanism of action and potential toxicity.
Méthodes De Synthèse
The synthesis of N-(4-chloro-2-methylphenyl)-N'-(3-methoxyphenyl)thiourea involves several steps. It starts with the reaction of 4-chloro-2-methylaniline with sodium nitrite and hydrochloric acid to form 4-chloro-2-methylphenyldiazonium chloride. This compound is then reacted with 3-methoxyaniline to form the desired product. The final compound is purified through recrystallization.
Applications De Recherche Scientifique
N-(4-chloro-2-methylphenyl)-N'-(3-methoxyphenyl)thiourea has been studied for its potential therapeutic applications. It has been shown to have anti-cancer properties by inhibiting the growth of cancer cells. It also has anti-inflammatory properties, making it a potential treatment for inflammatory diseases. Additionally, it has been studied for its potential use in treating bacterial infections.
Propriétés
IUPAC Name |
1-(4-chloro-2-methylphenyl)-3-(3-methoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2OS/c1-10-8-11(16)6-7-14(10)18-15(20)17-12-4-3-5-13(9-12)19-2/h3-9H,1-2H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZZVMOKBAIYIHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=S)NC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chloro-2-methylphenyl)-3-(3-methoxyphenyl)thiourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(4-morpholinylmethyl)phenyl]-2-nitrobenzamide](/img/structure/B5800836.png)


![4-methoxy-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B5800858.png)

![2-[4-(3-chlorophenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5800876.png)

![N'-{[(2,4-dichlorophenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5800897.png)
![2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-(2-furylmethyl)acetamide](/img/structure/B5800905.png)
![N-{[(3-chlorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5800912.png)
![N,N-dimethyl-3-[(4-methylphenyl)sulfonyl]propanamide](/img/structure/B5800916.png)

![methyl 4-{[(N-2-furoylglycyl)oxy]methyl}benzoate](/img/structure/B5800937.png)